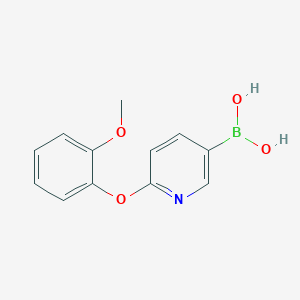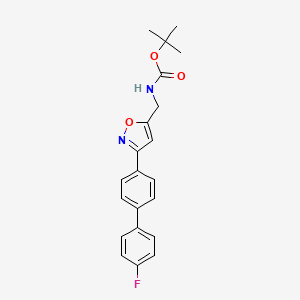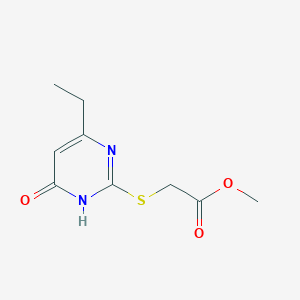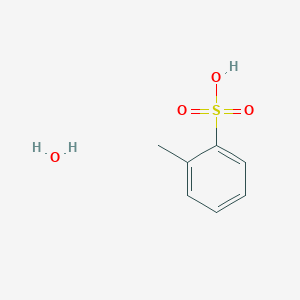![molecular formula C15H13NO3S B2661488 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]furan-3-carboxamide CAS No. 2034256-86-3](/img/structure/B2661488.png)
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]furan-3-carboxamide is a complex organic compound that features a benzothiophene moiety linked to a furan ring via a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]furan-3-carboxamide typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates.
Hydroxyethylation: The benzothiophene core is then subjected to hydroxyethylation using appropriate reagents and conditions.
Coupling with Furan-3-carboxylic Acid: The final step involves coupling the hydroxyethylated benzothiophene with furan-3-carboxylic acid using coupling agents like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide as solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and anticancer agent.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]furan-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to downstream effects in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophene-3-carboxylic Acid Derivatives: These compounds share the benzothiophene core and exhibit similar biological activities.
Furan Derivatives: Compounds like furan-2-carboxamide have similar structural features and applications.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]furan-3-carboxamide is unique due to its combined benzothiophene and furan moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential in various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-13(7-16-15(18)10-5-6-19-8-10)12-9-20-14-4-2-1-3-11(12)14/h1-6,8-9,13,17H,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEMPYKZSJVDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(cyclopropanesulfonyl)-4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2661405.png)
![N-(2-ethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2661408.png)
![(2Z)-5-(hydroxymethyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]imino}-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2661409.png)
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B2661414.png)


![N-(4-bromo-3-methylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide](/img/structure/B2661418.png)
![{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride](/img/structure/B2661419.png)
![4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one](/img/structure/B2661421.png)
![N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B2661422.png)

![1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one](/img/structure/B2661425.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2661428.png)
